molecular formula C12H11NO2 B017401 3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone CAS No. 887406-53-3

3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone

Cat. No.: B017401
CAS No.: 887406-53-3
M. Wt: 201.22 g/mol
InChI Key: YQWKULMIIVZAOS-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone is a chemical compound with the molecular formula C12H11NO2. It is known for its crystalline appearance and is soluble in solvents such as dichloromethane and ethyl acetate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone typically involves the reaction of 5-methyl-2-pyridone with phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires heating to facilitate the formation of the desired product . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. Industrial production also involves rigorous quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives with different functional groups .

Scientific Research Applications

3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in fibrosis, thereby reducing the formation of fibrotic tissue . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and phenyl groups contribute to its reactivity and potential therapeutic effects, distinguishing it from other pyridone derivatives .

Properties

IUPAC Name

3-hydroxy-5-methyl-1-phenylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-9-7-11(14)12(15)13(8-9)10-5-3-2-4-6-10/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWKULMIIVZAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)C(=C1)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475290
Record name 3-HYDROXY-5-METHYL-N-PHENYL-2-1H-PYRIDONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887406-53-3
Record name 3-HYDROXY-5-METHYL-N-PHENYL-2-1H-PYRIDONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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